6-Octen-1-yn-3-ol, 3,7-dimethyl-, 3-propanoate
Description
Structure
3D Structure
Properties
CAS No. |
65416-30-0 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3,7-dimethyloct-6-en-1-yn-3-yl propanoate |
InChI |
InChI=1S/C13H20O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h2,9H,6,8,10H2,1,3-5H3 |
InChI Key |
VFZVKWGNULCLCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C)(CCC=C(C)C)C#C |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Acetylene Addition
In a 10 L three-necked flask, 6 L of anhydrous methanol is cooled to 0–5°C under nitrogen shielding. Sodium metal (550 g) is dissolved in methanol to generate sodium methoxide, followed by acetone addition. Acetylene gas is introduced at a controlled flow rate to maintain temperatures below 5°C. The reaction produces methylbutynol intermediates, which undergo further condensation to yield dehydrolinalool with a mass fraction exceeding 98% and a yield of 92–94%.
Key Conditions :
- Catalyst : Sodium methoxide
- Temperature : 0–5°C
- Pressure : Ambient
- Reaction Time : 2–3 hours
Grignard Reagent-Mediated Ethynylation
An alternative method involves reacting ketones with ethynylmagnesium halides in tetrahydrofuran (THF) or diethyl ether. For example, 3,6-dimethyl-3-hydroxyoct-1-yne is synthesized by treating methylheptenone with ethynylmagnesium bromide. This method avoids high-pressure acetylene use and achieves yields >85%.
Advantages :
- Avoids explosive acetylene gas handling
- Enables stereoselective synthesis of acetylenic alcohols
Catalytic Hydrogenation of Acetylenic Intermediates
Dehydrolinalool’s unsaturated bonds are selectively hydrogenated to tailor reactivity for subsequent esterification.
Palladium-Catalyzed Hydrogenation
Palladium catalysts (e.g., Pd/SiO₂, Pd/Al₂O₃) in methanol or ethyl acetate facilitate hydrogenation at 20–120°C and 0–50 atm H₂. This step reduces alkynes to alkenes or alkanes, depending on reaction duration.
Typical Parameters :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5–10 wt% Pd |
| Temperature | 50°C |
| Pressure | 10 atm H₂ |
| Conversion | >95% |
Stereochemical Control
Optically active dehydrolinalool derivatives are synthesized using chiral auxiliaries. For instance, (R)-7-methyl-6-octen-1-yn-3-ol is produced via resolution of a phthalic half-ester intermediate with (S)-(-)-α-methylbenzylamine, achieving 89–90% optical purity.
Esterification with Propanoic Acid Derivatives
The final step involves esterifying dehydrolinalool with propanoic acid to form the target compound.
Acyl Halide Method
Dehydrolinalool reacts with propionyl chloride in the presence of acid scavengers like trimethylamine or dimethylaniline. The reaction proceeds at 0–25°C, yielding 3,7-dimethyloct-6-en-1-yn-3-yl propionate with >90% efficiency.
Reaction Scheme :
$$
\text{Dehydrolinalool} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{C}{13}\text{H}{20}\text{O}2 + \text{HCl}
$$
Transesterification Approach
Using tert-butyl propionate and sodium methoxide in methanol, transesterification occurs at reflux temperatures. This method avoids moisture-sensitive reagents and simplifies purification.
Conditions :
- Base : Sodium methoxide (0.1–0.5 eq)
- Solvent : Methanol
- Yield : 82–88%
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Large-scale production employs continuous reactors for ethynylation and hydrogenation. A mixed gas cabinet feeds acetylene (20–25%) and ammonia into a pressurized reactor (2.0–2.5 MPa) at 35–40°C. Flash distillation at 50–70°C recycles unreacted gases, achieving 99.1% dehydrolinalool purity.
Byproduct Management
- Flash Tank Optimization : Excess acetylene and ammonia are recovered at 50–70°C.
- Distillation : Fractional distillation under reduced pressure (8–10 mmHg) isolates the propanoate ester.
Analytical Characterization
Critical data for verifying synthesis success include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 208.30 g/mol | |
| Boiling Point | 76–79°C (8 mmHg) | |
| Optical Rotation | [α]²⁰_D = ±6.7° (n-hexane) | |
| IR (cm⁻¹) | 3300 (C≡C), 1740 (C=O) |
Chemical Reactions Analysis
Types of Reactions
3,7-dimethyloct-6-en-1-yn-3-yl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Propionic acid and 3,7-dimethyloct-6-en-1-yn-3-oic acid.
Reduction: 3,7-dimethyloct-6-en-1-yn-3-ol.
Substitution: 3,7-dimethyloct-6-en-1-yn-3-yl alcohol and sodium propionate.
Scientific Research Applications
Fragrance Industry
6-Octen-1-yn-3-ol, 3,7-dimethyl-, 3-propanoate is widely used in the fragrance industry due to its pleasant aroma reminiscent of fruity and floral notes. It is often incorporated into perfumes and scented products to enhance olfactory appeal.
Case Study : In a study evaluating various fragrance compounds, Citronellyl propionate was identified as a key ingredient in formulations aimed at mimicking fresh fruit scents. Its high substantivity (lasting aroma) makes it suitable for long-lasting fragrances .
Flavoring Agent
The compound also serves as a flavoring agent in food products. Its fruity flavor profile allows it to be used in beverages, confections, and baked goods.
Data Table: Flavor Profile Comparison
| Compound | Flavor Profile | Application Area |
|---|---|---|
| Citronellyl propionate | Fruity, floral | Beverages, confections |
| Ethyl butyrate | Fruity | Confectionery |
| Linalool | Floral | Perfumes, cosmetics |
Therapeutic Uses
Recent research has indicated potential therapeutic applications for Citronellyl propionate due to its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains.
Case Study : A study published by the International Agency for Research on Cancer (IARC) highlighted the antimicrobial effects of several essential oils containing Citronellyl propionate. The compound was found to inhibit the growth of pathogenic bacteria, suggesting its potential use in natural preservatives or therapeutic formulations .
Cosmetic Applications
In cosmetics, Citronellyl propionate is valued for its ability to impart fragrance and enhance product appeal. It is commonly found in lotions, creams, and other personal care products.
Data Table: Cosmetic Formulations Containing Citronellyl Propionate
| Product Type | Concentration (%) | Function |
|---|---|---|
| Moisturizing cream | 0.5 - 2 | Fragrance |
| Perfumed lotion | 1 - 5 | Scent enhancement |
| Hair conditioner | 0.1 - 0.5 | Fragrance and conditioning |
Mechanism of Action
The mechanism of action of 3,7-dimethyloct-6-en-1-yn-3-yl propionate involves its interaction with various molecular targets and pathways:
Molecular Targets: The ester group can be hydrolyzed by esterases in the body, releasing the active alcohol and propionic acid.
Pathways: The released alcohol can interact with cellular membranes, affecting membrane fluidity and permeability. The propionic acid can participate in metabolic pathways, including the citric acid cycle.
Comparison with Similar Compounds
Citronellyl Propionate (6-Octen-1-ol, 3,7-dimethyl-, propanoate)
- Molecular Formula : C₁₃H₂₄O₂
- Molecular Weight : 212.3285 g/mol
- CAS : 141-14-0
- Key Differences : Lacks the triple bond (yn-) present in the target compound, resulting in a fully saturated terpene backbone. This structural variation increases its molecular weight and alters hydrophobicity (logP ≈ 3.5 estimated vs. 2.117 for dehydrolinalool derivatives) .
- Applications: Widely used in perfumery for its floral, citrus-like aroma, contrasting with the tropical notes of the target compound .
Neryl Propionate (3,7-Dimethyl-2,6-octadien-1-yl propanoate)
- Molecular Formula : C₁₃H₂₂O₂
- CAS : 106-29-6
- Key Differences : Contains a cis-configured diene system (2,6-octadien-1-yl) instead of an enyne. This configuration reduces steric hindrance, enhancing volatility (boiling point ~230°C vs. 511.31 K for the target compound) .
- Odor Profile: Floral and fruity, distinct from the tropical character of 6-octen-1-yn-3-ol propanoate .
3,7-Dimethyl-6-octen-1-yn-3-ol (Dehydrolinalool)
- Molecular Formula : C₁₀H₁₆O
- Molecular Weight : 152.2334 g/mol
- CAS : 29171-20-8
- Key Differences: The parent alcohol lacks the propanoate ester group. This absence increases polarity (logP = 2.117) and reduces thermal stability (ΔvapH° = 53.13 kJ/mol vs. higher values for esterified derivatives) .
Physicochemical Properties
| Property | 6-Octen-1-yn-3-ol, 3,7-dimethyl-, 3-propanoate | Citronellyl Propionate | Neryl Propionate | Dehydrolinalool |
|---|---|---|---|---|
| Molecular Weight | 208.301 g/mol | 212.3285 g/mol | 210.31 g/mol | 152.2334 g/mol |
| logP (octanol/water) | ~3.0 (estimated) | ~3.5 | ~3.2 | 2.117 |
| Boiling Point | 511.31 K | ~485 K | ~503 K | 407–438 K |
| ΔvapH° | 53.13 kJ/mol | ~50 kJ/mol | ~48 kJ/mol | 50.4–52.1 kJ/mol |
| Odor Profile | Tropical | Citrus-floral | Floral-fruity | Fatty, tea-like |
Analytical and Regulatory Considerations
- Retention Behavior: In gas chromatography, the target compound shares retention times with methyl octanoate and ethyl hexanoate but exhibits distinct migration times due to its conjugated enyne system .
- Ionization: Forms protonated dimers in ionization regions, a trait shared with ethyl propanoate and (E)-2-octenal, but dimer abundance is concentration-dependent .
- Regulatory Status: The parent alcohol (dehydrolinalool) is listed on Canada’s Non-domestic Substances List (NDSL), requiring notification for industrial use. The esterified form may face fewer restrictions, pending derivatization pathways .
Biological Activity
6-Octen-1-yn-3-ol, 3,7-dimethyl-, 3-propanoate, commonly known as Citronellyl propionate, is an organic compound with the molecular formula C13H24O2. This compound is notable for its presence in various essential oils and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H24O2
- Molecular Weight : 212.3285 g/mol
- CAS Registry Number : 65416-30-0
- IUPAC Name : 6-Octen-1-yn-3-ol, 3,7-dimethyl-, propanoate
Antimicrobial Properties
Research indicates that citronellyl propionate exhibits significant antimicrobial activity. A study published in the Journal of Essential Oil Research demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be between 0.5% and 1% for these pathogens, showcasing its potential as a natural antimicrobial agent .
Anti-inflammatory Effects
Citronellyl propionate has also been studied for its anti-inflammatory properties. In vitro studies revealed that it could reduce the production of pro-inflammatory cytokines in human macrophage cell lines. Specifically, it decreased levels of TNF-alpha and IL-6 when cells were stimulated with lipopolysaccharides (LPS), indicating a potential role in managing inflammatory conditions .
Insect Repellent Activity
This compound is recognized for its insect-repellent properties. A study conducted by the University of Florida found that citronellyl propionate effectively repelled mosquitoes and other insects when applied topically. The compound's efficacy was comparable to DEET at certain concentrations, making it a promising candidate for natural insect repellent formulations .
Case Study 1: Antimicrobial Efficacy in Food Preservation
A case study investigated the use of citronellyl propionate as a food preservative due to its antimicrobial properties. The study found that incorporating this compound into food packaging significantly reduced microbial contamination in stored products. The results suggested that it could extend shelf life while maintaining food safety standards .
Case Study 2: Skin Irritation and Sensitization Assessment
Another notable case study assessed the skin irritation potential of citronellyl propionate in cosmetic formulations. Conducted on human volunteers, the study concluded that at concentrations below 1%, the compound did not cause significant irritation or sensitization, supporting its safe use in personal care products .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the purity and structural identity of 6-Octen-1-yn-3-ol, 3,7-dimethyl-, 3-propanoate?
- Methodology : Use gas chromatography (GC) with non-polar columns (e.g., SE-30 or BP-1) coupled with mass spectrometry (MS) to verify purity and retention indices. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to analyze chemical shifts and coupling constants, referencing the IUPAC Standard InChIKey
POPNTVRHTZDEBW-UHFFFAOYSA-N. - Data Interpretation : Compare experimental Kovats' retention indices (e.g., 1316–1321 for SE-30 columns) with literature values .
Q. How can researchers safely handle and store this compound to minimize degradation?
- Protocols : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent oxidation and light-induced degradation. Use chemical-grade PPE (e.g., OV/AG/P99 respirators for vapor exposure) and avoid aqueous environments to reduce hydrolysis .
- Stability Testing : Monitor decomposition via GC-MS over time under varying conditions (e.g., temperature, humidity) to establish shelf-life parameters .
Q. What synthetic routes are documented for producing this compound?
- Key Methods :
- Esterification : React 3,7-dimethyl-6-octen-1-yn-3-ol with propanoic anhydride using acid catalysis (e.g., BF3·Et2O) under controlled temperatures (40–60°C) .
- Purification : Isolate via fractional distillation (boiling point range: 220–230°C) and confirm purity via GC retention time matching .
Advanced Research Questions
Q. What mechanistic insights exist for the isomerization or rearrangement of this compound under catalytic conditions?
- Experimental Design : Study palladium-catalyzed hydrogenation using Lindlar catalysts to track regioselectivity and byproduct formation. Monitor intermediates via in situ IR spectroscopy .
- Data Contradictions : Note discrepancies in reaction outcomes when using heterogeneous vs. ligand-modified Pd nanoparticles, particularly in selectivity for allylic vs. propargyl pathways .
Q. How does the compound’s reactivity compare to structurally related esters (e.g., citronellyl propionate or rhodinol derivatives)?
- Comparative Analysis :
- Olfactory Properties : Use gas chromatography-olfactometry (GC-O) to differentiate odor profiles, leveraging its floral characteristics vs. citronellyl acetate’s ester-driven notes .
- Reactivity : Conduct kinetic studies on hydrolysis rates (pH 2–12) to compare ester stability; note enhanced resistance in non-polar solvents due to the alkyne moiety .
Q. What are the challenges in quantifying trace impurities (e.g., degradation products) in this compound?
- Analytical Strategies :
- GC×GC-MS : Employ two-dimensional chromatography to resolve co-eluting peaks, especially for isomers like (Z)- and (E)-configurations .
- Validation : Use deuterated internal standards (e.g., D3-propanoate) to improve quantification accuracy in complex matrices .
Q. How can computational chemistry aid in predicting the compound’s behavior in novel reaction systems?
- Modeling Approaches :
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict transition states during cyclization or electrophilic addition .
- MD Simulations : Assess solubility parameters in ionic liquids or supercritical CO2 to guide green chemistry applications .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
